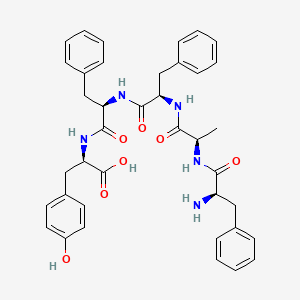![molecular formula C28H29N3 B12581743 2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine CAS No. 501911-35-9](/img/structure/B12581743.png)
2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine is an organic compound characterized by its complex structure, which includes two phenyl groups and two pyridin-2-yl groups attached to an ethan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine typically involves the reaction of 2-aminopyridine with 2-bromopyridine in the presence of a palladium catalyst, such as palladium acetate, and a base like sodium tert-butoxide in a solvent like toluene . The reaction is carried out under reflux conditions for a specified period, usually around 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines with altered substituents.
Wissenschaftliche Forschungsanwendungen
2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yl groups can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with nucleic acids and proteins, potentially modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridylethylamine: A histamine agonist selective for the H1 subtype.
N-(Pyridin-2-yl)amides: Known for their varied medicinal applications.
3-Bromoimidazo[1,2-a]pyridines: Synthesized from similar starting materials and used in medicinal chemistry.
Uniqueness
2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine is unique due to its dual pyridin-2-yl groups and phenyl groups, which provide a distinct structural framework for interactions with various molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
501911-35-9 |
|---|---|
Molekularformel |
C28H29N3 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
2,2-diphenyl-N,N-bis(2-pyridin-2-ylethyl)ethanamine |
InChI |
InChI=1S/C28H29N3/c1-3-11-24(12-4-1)28(25-13-5-2-6-14-25)23-31(21-17-26-15-7-9-19-29-26)22-18-27-16-8-10-20-30-27/h1-16,19-20,28H,17-18,21-23H2 |
InChI-Schlüssel |
UWFPZKYBGQJJFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CN(CCC2=CC=CC=N2)CCC3=CC=CC=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
![6-[(Octadecylcarbamoyl)amino]hexanoic acid](/img/structure/B12581687.png)
![3-[(Octadecyloxy)carbonyl]henicosanoate](/img/structure/B12581689.png)
![Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester](/img/structure/B12581690.png)


![Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate](/img/structure/B12581705.png)
![3,5-Bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide](/img/structure/B12581709.png)


![Benzamide, 4-benzoyl-N-[3-(triethoxysilyl)propyl]-](/img/structure/B12581720.png)


